molecular formula C23H37NO B10767349 Arachidonylcyclopropylamide (ACPA)

Arachidonylcyclopropylamide (ACPA)

Cat. No.: B10767349
M. Wt: 343.5 g/mol
InChI Key: GLGAUBPACOBAMV-CGRWFSSPSA-N
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Description

Arachidonylcyclopropylamide is a synthetic compound known for its selective agonist activity on the cannabinoid receptor 1 (CB1R). This compound is primarily used in scientific research to study the effects of cannabinoid receptor activation. It has a chemical formula of C23H37NO and a molar mass of 343.55 g/mol .

Preparation Methods

Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving arachidonic acid derivatives. The synthetic route typically involves the formation of a cyclopropylamide group attached to the arachidonic acid backbone. The reaction conditions often include the use of solvents like ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). The compound is soluble in these solvents but insoluble in water .

Chemical Reactions Analysis

Arachidonylcyclopropylamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Arachidonylcyclopropylamide has a wide range of scientific research applications, including:

Mechanism of Action

Arachidonylcyclopropylamide exerts its effects by binding to the cannabinoid receptor 1 (CB1R) with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1R modulates various physiological processes, including pain perception, appetite regulation, and mood. The compound has low affinity for the cannabinoid receptor 2 (CB2R), making it a selective agonist for CB1R .

Comparison with Similar Compounds

Arachidonylcyclopropylamide is unique due to its high selectivity for the cannabinoid receptor 1 (CB1R) over the cannabinoid receptor 2 (CB2R). Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and receptor selectivity.

Properties

Molecular Formula

C23H37NO

Molecular Weight

343.5 g/mol

IUPAC Name

(5E,8E,11E,14E)-N-cyclopropylicosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+

InChI Key

GLGAUBPACOBAMV-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1CC1

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1

Origin of Product

United States

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